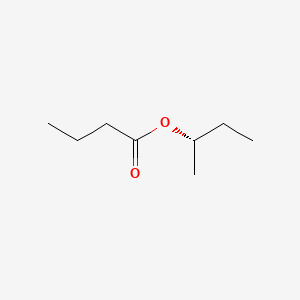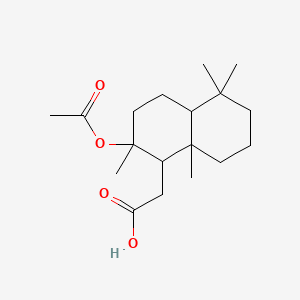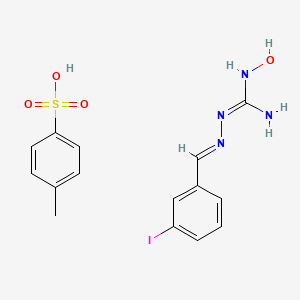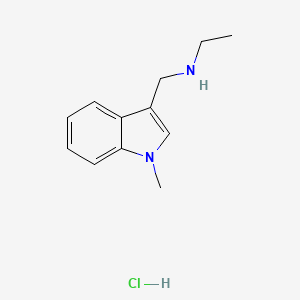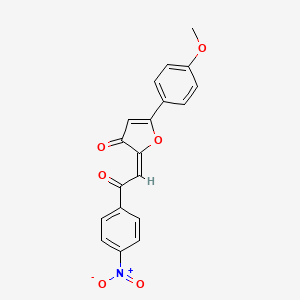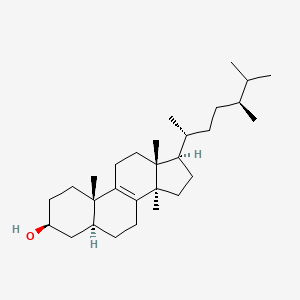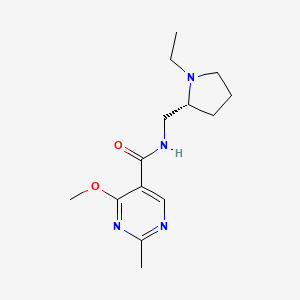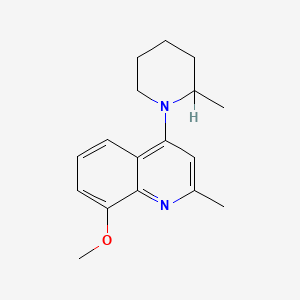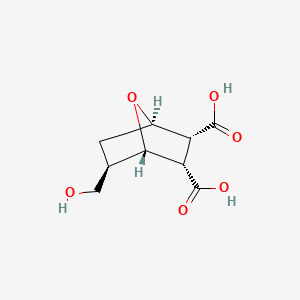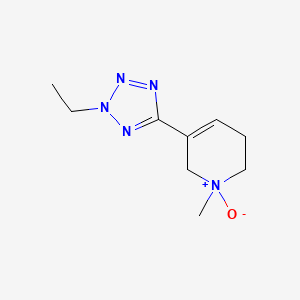
Alvameline (pyridine-N-oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alvameline (pyridine-N-oxide) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification imparts distinct chemical reactivity and biological activity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-N-oxide, including Alvameline, typically involves the oxidation of pyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in combination with catalysts like methyltrioxorhenium or sodium percarbonate . These reactions are generally carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of pyridine-N-oxide derivatives can be achieved using continuous flow processes. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine-N-oxides in high yields . This method is not only efficient but also environmentally friendly.
化学反応の分析
Types of Reactions
Alvameline (pyridine-N-oxide) undergoes various types of chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to pyridine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as phosphorus oxychloride can be used to convert pyridine-N-oxide to chloropyridines.
Substitution: Nucleophiles such as amines and alcohols can react with pyridine-N-oxide under mild conditions to form substituted products.
Major Products Formed
Oxidation: Formation of α-acetoxy ketones from terminal alkynes.
Reduction: Formation of chloropyridines.
Substitution: Formation of amides and other substituted pyridine derivatives.
科学的研究の応用
Alvameline (pyridine-N-oxide) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Alvameline (pyridine-N-oxide) involves its interaction with specific molecular targets. For instance, as a partial agonist of the M1 muscarinic acetylcholine receptor, it modulates cholinergic signaling pathways in the brain . Additionally, pyridine-N-oxide derivatives can act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing their reactivity towards electrophiles .
類似化合物との比較
Similar Compounds
Nicotinic acid N-oxide: A precursor to niflumic acid and pranoprofen.
2,3,5-trimethylpyridine N-oxide: A precursor to the drug omeprazole.
2-chloropyridine N-oxide: A precursor to the fungicide zinc pyrithione.
Uniqueness
Alvameline (pyridine-N-oxide) is unique due to its dual role as an agonist and antagonist at different muscarinic acetylcholine receptors, which makes it a valuable compound for studying cholinergic signaling and developing treatments for related disorders .
特性
CAS番号 |
221549-71-9 |
|---|---|
分子式 |
C9H15N5O |
分子量 |
209.25 g/mol |
IUPAC名 |
5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3 |
InChIキー |
DTAHTIJECGXNNN-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


